ReN-1869 Hydrochloride: A Deep Dive into its Core Mechanism of Action
ReN-1869 Hydrochloride: A Deep Dive into its Core Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: A Novel Antagonist in the Landscape of Neurogenic Pain and Inflammation
ReN-1869 hydrochloride, also known as NNC-05-1869, is a potent and selective tricyclic antihistamine that has garnered significant interest for its efficacy in preclinical models of neurogenic pain and inflammation.[1][2] Unlike traditional antihistamines primarily used for allergic reactions, ReN-1869 exhibits a distinct pharmacological profile, positioning it as a potential therapeutic for challenging conditions such as diabetic neuropathy and certain modalities of persistent pain, particularly mechanical allodynia.[3][4] This guide provides a comprehensive technical overview of the core mechanism of action of ReN-1869 hydrochloride, detailing its molecular targets, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Primary Pharmacological Target: The Histamine H1 Receptor
Binding Affinity and Selectivity
Radioligand binding assays are fundamental in determining the affinity of a compound for its receptor. In the case of ReN-1869, these studies have demonstrated a high affinity for the histamine H1 receptor.
| Compound | Receptor | Tissue Source | Radioligand | Kᵢ (μM) |
| ReN-1869 hydrochloride | Histamine H1 | Guinea pig brain | [³H]pyrilamine | 0.19 ± 0.04 |
| ReN-1869 hydrochloride | Sigma (non-selective) | Guinea pig brain | [³H]1,3-di-tolylguanidine (DTG) | 0.45 |
Table 1: Binding affinities of ReN-1869 hydrochloride for the histamine H1 and sigma receptors. A lower Kᵢ value indicates a higher binding affinity.[1]
These data indicate that ReN-1869 is a selective antagonist for the H1 receptor, although it also exhibits measurable affinity for the non-selective sigma site.[1] Further profiling at a concentration of 10 μM against a panel of other receptors, transporters, enzymes, and ion channels revealed a high degree of selectivity for the H1 receptor.[1]
The Histamine H1 Receptor Signaling Cascade
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[5][6] Upon activation by histamine, a cascade of intracellular events is initiated, which ReN-1869 effectively blocks through its antagonist action.
The canonical signaling pathway is as follows:
-
Histamine Binding and Gq/11 Activation: Histamine binds to the H1 receptor, inducing a conformational change that activates the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).[5]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[5] This rapid increase in cytosolic Ca²⁺ is a hallmark of H1 receptor activation and a key driver of its physiological effects.[5]
-
Downstream Effects: The rise in intracellular Ca²⁺ and the presence of DAG activate various downstream effectors, including protein kinase C (PKC) and other calcium-dependent enzymes. In some cellular contexts, H1 receptor activation has also been shown to engage RhoA and Rac small GTPases and the JNK signaling pathway, which can influence cellular processes like proliferation.[7]
By competitively binding to the H1 receptor, ReN-1869 hydrochloride prevents histamine from initiating this signaling cascade, thereby mitigating the downstream cellular responses.
Secondary Target: The Sigma Receptor
ReN-1869 hydrochloride also demonstrates affinity for the non-selective sigma site, with a Kᵢ of 0.45 μM.[1] Sigma receptors are unique, non-opioid, non-phencyclidine intracellular proteins.[8] The sigma-1 subtype, in particular, is known to modulate a variety of cellular functions, including the regulation of glutamate NMDA receptor function and the release of neurotransmitters like dopamine.[8]
The precise contribution of sigma receptor binding to the overall pharmacological profile of ReN-1869 is not yet fully elucidated. However, given the role of sigma receptors in psychiatric and movement disorders, amnesia, depression, and inflammation, it is plausible that this interaction could contribute to the compound's effects on the central nervous system and its analgesic properties.[8] This remains an area for further investigation.
Addressing the Kappa Opioid Receptor Question
It is important to note that, based on currently available scientific literature, there is no direct evidence to suggest that ReN-1869 hydrochloride acts as a ligand for the kappa opioid receptor. While kappa opioid receptors are indeed involved in modulating pain, mood, and reward, and represent a therapeutic target for analgesia, the mechanism of ReN-1869 is distinct.[9][10] The analgesic and anti-inflammatory properties of ReN-1869 are best explained by its potent antagonism of the histamine H1 receptor and potentially its interaction with sigma sites.[1][2]
Experimental Protocols for Mechanistic Characterization
The elucidation of ReN-1869's mechanism of action relies on a suite of well-established in vitro and in vivo assays.
Protocol 1: In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound for the histamine H1 receptor.
Objective: To quantify the affinity of ReN-1869 hydrochloride for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[5]
-
Radioligand: [³H]-pyrilamine or [³H]-mepyramine (specific activity ~20-30 Ci/mmol).[5]
-
Test Compound: ReN-1869 hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Non-specific Binding Control: 10 µM mianserin or another high-affinity H1 antagonist.[5]
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Methodology:
-
Membrane Preparation: Culture and harvest H1 receptor-expressing cells. Homogenize cells in ice-cold buffer and pellet the membranes by high-speed centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.[3]
-
Assay Setup: In a 96-well plate, add a fixed amount of cell membrane protein, a fixed concentration of [³H]-pyrilamine (typically at its Kₔ concentration), and varying concentrations of ReN-1869 hydrochloride.[3]
-
Controls: Include wells for total binding (no competitor) and non-specific binding (with a saturating concentration of mianserin).[3]
-
Incubation: Incubate the plate for a defined period (e.g., 180 minutes) at 25°C to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.[3]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[5]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the ReN-1869 concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.[5]
Protocol 2: In Vivo Histamine-Evoked Paw Edema Model
This protocol assesses the in vivo efficacy of ReN-1869 in an animal model of histamine-induced inflammation.
Objective: To evaluate the ability of ReN-1869 hydrochloride to inhibit histamine-induced paw edema in rodents.
Materials:
-
Animals: Mice or rats.
-
Test Compound: ReN-1869 hydrochloride.
-
Vehicle Control: Appropriate vehicle for drug administration (e.g., saline).
-
Inflammatory Agent: Histamine solution.
-
Instrumentation: Plethysmometer or calipers for measuring paw volume/thickness.
Methodology:
-
Acclimatization: Acclimate animals to the experimental conditions.
-
Baseline Measurement: Measure the baseline paw volume or thickness of the right hind paw of each animal.
-
Compound Administration: Administer ReN-1869 hydrochloride (e.g., intraperitoneally or subcutaneously) or vehicle control at a specified time before the histamine challenge (e.g., 30 minutes).[1]
-
Induction of Edema: Inject a fixed volume of histamine solution into the plantar surface of the right hind paw.[1]
-
Paw Volume Measurement: Measure the paw volume or thickness at various time points after the histamine injection (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Calculate the change in paw volume from baseline for each animal. Compare the degree of edema in the ReN-1869-treated groups to the vehicle-treated group. The ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated to quantify the potency of ReN-1869.[1]
Studies have shown that ReN-1869, in doses as low as 10 μg/kg i.p., significantly inhibits histamine-evoked paw edema, with an ED₅₀ of approximately 300 μg/kg.[1] This demonstrates its potent in vivo antihistaminic and anti-inflammatory effects.
Conclusion
ReN-1869 hydrochloride is a selective and potent histamine H1 receptor antagonist. Its core mechanism of action is the competitive blockade of the H1 receptor, preventing histamine-induced activation of the Gq/11-PLC-IP3-Ca²⁺ signaling pathway. This action underlies its efficacy in preclinical models of neurogenic pain and inflammation. While it also binds to sigma sites, the functional consequence of this interaction requires further exploration. Current evidence does not support a direct role for the kappa opioid receptor in the pharmacology of ReN-1869. The compound's well-defined primary mechanism, oral availability, and ability to penetrate the central nervous system make it a compelling candidate for further development in the treatment of chronic pain states.[2][11]
References
- Vertex AI Search. (n.d.). ReN-1869 hydrochloride (NNC-05-1869 hydrochloride) | Histamine Receptor Antagonist.
-
Skrumsager, B. K., Ingwersen, S. H., & Gerrits, M. (2003). Safety and pharmacokinetics of ReN1869: a first human dose study in healthy subjects after single-dose administration. Journal of Clinical Pharmacology, 43(1), 66–73. [Link]
-
Suzuki, R., Edwards, M., & Dickenson, A. H. (2004). ReN-1869 [(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid], a novel histamine H1 receptor antagonist, produces potent and selective antinociceptive effects on dorsal horn neurons after inflammation and neuropathy. Journal of Pharmacology and Experimental Therapeutics, 309(3), 1230–1238. [Link]
-
Zijlstra, F. J., van den Berg-de Lange, I., Huygen, F. J., & Klein, J. (2002). Neurogenic inflammation in an animal model of neuropathic pain. Pain, 98(1-2), 117–123. [Link]
-
Nakatomi, Y., Mizuno, K., Ishii, A., Wada, Y., Tanaka, M., Tazawa, S., ... & Watanabe, Y. (2014). Neuroinflammation in patients with chronic fatigue syndrome/myalgic encephalomyelitis: a ¹¹C-(R)-PK11195 PET study. Journal of Nuclear Medicine, 55(6), 945–950. [Link]
-
Jensen, T. S., Andersen, J., El-Kerdawy, A., Nielsen, E. O., & Finnerup, N. B. (2002). ReN 1869, a novel tricyclic antihistamine, is active against neurogenic pain and inflammation. European Journal of Pharmacology, 435(1), 43–57. [Link]
-
Mori, K., Nishiyama, T., & Ito, M. (2020). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Pharmacology, 11, 949. [Link]
-
Mogil, J. S. (2009). Animal models of pain: progress and challenges. Nature Reviews Neuroscience, 10(4), 283–294. [Link]
-
de Graaf, C., Lenselink, E. B., Beuming, T., & IJzerman, A. P. (2013). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 56(21), 8442–8458. [Link]
-
Lenselink, E. B., de Graaf, C., & IJzerman, A. P. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(20), 13186–13196. [Link]
-
Lodygin, D., Flügel, A., & Merkler, D. (2019). An Animal Model for Chronic Meningeal Inflammation and Inflammatory Demyelination of the Cerebral Cortex. Cells, 8(10), 1234. [Link]
-
Brimson, J. M., Brown, C. A., & Safrany, S. T. (2011). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. British Journal of Pharmacology, 164(2b), 624–634. [Link]
-
del Valle, L. J., Martínez-Pinilla, E., Valdizán, E. M., Ugedo, L., & Pazos, A. (2010). Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. Cellular Signalling, 22(2), 268–277. [Link]
-
Wikipedia. (n.d.). Histamine H1 receptor. [Link]
-
Oliphant, Z. R., & Zaveri, N. T. (2022). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Frontiers in Pain Research, 3, 893345. [Link]
-
Wikipedia. (n.d.). κ-opioid receptor. [Link]
-
Hayashi, T., & Su, T. P. (2004). Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders. CNS Drugs, 18(5), 269–284. [Link]
-
Gauthier, T. J., & Chavkin, C. (2021). Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review. Journal of Addiction and Recovery, 4(1), 1021. [Link]
-
Matuskey, D., Correa, E., & Angarita, G. A. (2024). A review of the kappa opioid receptor system in opioid use. Neuroscience and Biobehavioral Reviews, 159, 105713. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ReN 1869, a novel tricyclic antihistamine, is active against neurogenic pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ReN-1869 [(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid], a novel histamine H1 receptor antagonist, produces potent and selective antinociceptive effects on dorsal horn neurons after inflammation and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 7. Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
